molecular formula C22H16N4O5S B5067438 N-({[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-nitrobenzamide

N-({[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-nitrobenzamide

Cat. No. B5067438
M. Wt: 448.5 g/mol
InChI Key: PZANKUUPPABDCA-UHFFFAOYSA-N
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Description

“N-({[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-nitrobenzamide” is a complex organic compound. It contains several functional groups and structural features, including a benzoxazole ring, a methoxyphenyl group, an amino group, a carbonothioyl group, and a nitrobenzamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzoxazole and phenyl rings likely contribute to the compound’s rigidity and planarity, while the various substituents could affect its overall polarity and reactivity .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the amino group could participate in acid-base reactions, the nitro group could undergo reduction, and the amide bond could be hydrolyzed under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would be influenced by the strength of intermolecular forces .

Mechanism of Action

Without specific information, it’s hard to predict the exact mechanism of action of this compound. Its biological activity would depend on factors like its ability to interact with biological targets (e.g., proteins or DNA), its stability in biological environments, and its ability to cross cell membranes .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could be interesting to explore its interactions with biological systems or its potential use in fields like medicinal chemistry or materials science .

properties

IUPAC Name

N-[[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O5S/c1-30-17-8-5-13(6-9-17)21-24-18-12-15(7-10-19(18)31-21)23-22(32)25-20(27)14-3-2-4-16(11-14)26(28)29/h2-12H,1H3,(H2,23,25,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZANKUUPPABDCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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